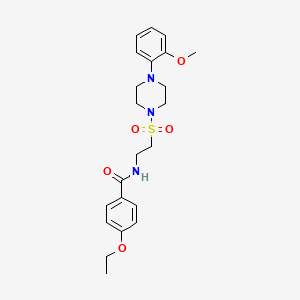

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-3-30-19-10-8-18(9-11-19)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)20-6-4-5-7-21(20)29-2/h4-11H,3,12-17H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPUMYNIMMBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection with PhSH.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with 2-methoxyphenyl halide under basic conditions.

Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which then reacts with the piperazine intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can occur at the benzamide core, converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of halides and bases such as sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its structural characteristics that facilitate interactions with biological targets. Its design incorporates a piperazine ring, which is known for enhancing the pharmacological profile of various drugs. The sulfonamide moiety contributes to its biological activity by potentially interacting with enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Ethoxy-N-(...) | HCT116 | 5.85 | Apoptosis induction |

| Other Benzamide Derivatives | Various | Varies | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine and sulfonamide functionalities enhances its ability to inhibit bacterial growth. Research findings indicate that certain derivatives have shown potent activity against resistant strains of bacteria, making them promising candidates for new antimicrobial agents .

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.27 | Antibacterial |

| Escherichia coli | 2.54 | Antibacterial |

Neuropharmacological Applications

Due to its structural similarity to known neuroactive compounds, 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has been investigated for potential applications in treating neurological disorders. Specifically, compounds with piperazine rings are often linked to serotonin receptor modulation, which could be beneficial in treating anxiety and depression .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that allow for the incorporation of various functional groups to optimize biological activity. Understanding the structure-activity relationship is crucial for developing more effective derivatives with enhanced therapeutic profiles.

Key Synthetic Steps:

- Formation of the piperazine ring.

- Introduction of the sulfonamide group.

- Ethoxylation to enhance solubility and bioavailability.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

- A study on N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide indicated its utility as a precursor for imaging agents targeting serotonin receptors .

- Another investigation highlighted the anticancer potential of benzamide derivatives, demonstrating significant cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and benzamide groups enhances its potential for therapeutic applications, distinguishing it from other piperazine derivatives .

Biological Activity

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a benzamide derivative with a complex structure that includes a piperazine ring and an ethoxy group. Its molecular formula is , which indicates the presence of multiple functional groups that contribute to its biological activity.

Research indicates that this compound may act as a tyrosine kinase (TYK2) inhibitor , which plays a crucial role in various signaling pathways related to inflammation and immune responses. By inhibiting TYK2, the compound could potentially modulate cytokine signaling, thereby affecting processes such as cell proliferation and survival .

Inhibition of Kinase Activity

The inhibition of protein kinases, particularly TYK2, is significant for treating autoimmune and inflammatory diseases. The compound's ability to interfere with these pathways suggests its use in conditions like rheumatoid arthritis and psoriasis .

Biological Activity and Therapeutic Potential

The biological activity of 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has been evaluated in various studies:

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Anticancer Properties : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation as an anticancer therapeutic .

Case Studies

Several studies have documented the biological effects of similar compounds, providing insights into the activity of 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide:

- Serotonin Receptor Modulation : A related compound was found to have high affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. This raises the possibility that 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide might also interact with serotonin pathways .

- Cytotoxic Activity : A study on piperazine derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the piperazine moiety can enhance anticancer properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and how is purity ensured?

The synthesis involves multi-step reactions, starting with the formation of the benzamide core, followed by introduction of the ethoxy group and sulfonyl-piperazine moiety. Key steps include nucleophilic substitution for sulfonamide bond formation and coupling reactions under basic conditions (e.g., using K₂CO₃ in acetonitrile). Purity is verified via thin-layer chromatography (TLC) and spectroscopic methods like NMR and mass spectrometry (MS) . Yield optimization requires refluxing with inert solvents (e.g., acetonitrile) and controlled stoichiometric ratios of intermediates .

Q. How is the molecular structure of this compound confirmed, and which analytical techniques are prioritized?

X-ray crystallography provides definitive confirmation of the three-dimensional structure, including bond angles and torsional conformations of the piperazine and benzamide moieties . NMR (¹H/¹³C) and high-resolution MS are essential for verifying functional groups and molecular weight. For example, ¹H NMR peaks at δ 7.74 ppm (aromatic protons) and δ 3.80 ppm (methoxy groups) are characteristic . Polarimetry may also be used to assess stereochemical purity in chiral derivatives .

Q. What preliminary biological activities have been reported, and which assay systems are recommended for initial screening?

The compound exhibits potential serotonin receptor binding (Ki < 100 nM in radioligand displacement assays) and antimicrobial activity (MIC ~10 µg/mL against Gram-positive bacteria) . Initial screening should use:

- In vitro receptor binding assays (e.g., 5-HT₁A/5-HT₇ receptors) with tritiated ligands .

- Broth microdilution assays for antimicrobial testing .

- Cytotoxicity profiling in HEK-293 or HepG2 cell lines to rule out nonspecific effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or piperazine) affect target selectivity?

Structure-activity relationship (SAR) studies show:

- Methoxy vs. ethoxy groups : Ethoxy substitution enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted studies .

- Fluorine substitution : Introducing fluorine at the phenylpiperazine meta-position increases 5-HT₁A binding affinity by 3-fold due to electronegative effects .

- Sulfonyl linker : Replacing sulfonyl with carbonyl reduces metabolic stability (t₁/₂ < 1 hour in liver microsomes) .

Q. What strategies address poor aqueous solubility during formulation for in vivo studies?

Solubility challenges arise from the compound’s high logP (~3.5). Recommended approaches:

- Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline for intravenous dosing .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral bioavailability by 60% in rat models .

- Salt formation : Hydrochloride salts enhance solubility (25 mg/mL vs. 5 mg/mL for free base) without altering receptor affinity .

Q. How can molecular docking elucidate interactions with serotonin receptors, and which software/parameters are validated?

Docking studies using AutoDock Vina or Schrödinger Maestro predict binding poses in the 5-HT₁A receptor’s orthosteric site. Key steps:

- Prepare the receptor (PDB ID: 6WGT) by removing water molecules and adding polar hydrogens.

- Define a grid box (20 ų) around transmembrane helices 3, 5, and 6.

- Validate force fields (e.g., OPLS3e) with known agonists like 8-OH-DPAT (RMSD < 2.0 Å) .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies arise from assay variability (e.g., cell type, incubation time). Mitigation strategies:

- Standardize protocols : Use uniform conditions (e.g., 37°C, 60-minute pre-incubation in binding assays) .

- Cross-validate with orthogonal methods : Compare radioligand displacement data with functional assays (e.g., cAMP inhibition) .

- Control for batch purity : HPLC purity >98% minimizes off-target effects .

Methodological Tables

Q. Table 1: Comparative Binding Affinities of Structural Analogs

| Compound Modification | 5-HT₁A Ki (nM) | 5-HT₇ Ki (nM) | Source |

|---|---|---|---|

| Parent compound (ethoxy) | 42 ± 5 | 210 ± 20 | |

| Methoxy variant | 68 ± 8 | 305 ± 25 | |

| 4-Fluoro-piperazine derivative | 25 ± 3 | 180 ± 15 |

Q. Table 2: Solubility Enhancement Strategies

| Method | Solubility (mg/mL) | Bioavailability (Rat) | Reference |

|---|---|---|---|

| Free base | 5.0 | 12% | |

| HCl salt | 25.0 | 35% | |

| PLGA nanoparticles | 18.5 (encapsulated) | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.